molecular formula C9H12BrNO3S B8128997 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B8128997
M. Wt: 294.17 g/mol
InChI Key: KQHYUUUIEUKSEM-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and two N,N-dimethyl groups attached to the sulfonamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzenesulfonamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    N,N-Dimethylation: The brominated intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or basic medium at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of 4-bromo-2-formyl-N,N-dimethylbenzenesulfonamide.

    Reduction: Formation of 4-bromo-2-methoxy-N,N-dimethylbenzylamine.

Scientific Research Applications

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form electrostatic interactions with positively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: Similar structure but with a fluorine atom instead of a methoxy group.

    4-bromo-2-methoxy-N,N-dimethylbenzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

Uniqueness

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with the N,N-dimethylsulfonamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a bromine atom at the para position, a methoxy group at the ortho position, and two N,N-dimethyl groups attached to the sulfonamide nitrogen. This unique configuration contributes to its diverse biological activities, which are explored in this article.

  • Molecular Formula : C₉H₁₂BrNO₃S
  • Molecular Weight : 193.17 g/mol
  • Chemical Structure : The compound's structure allows for various chemical reactions, including nucleophilic substitution and oxidation of the methoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group can engage in hydrogen bonding and hydrophobic interactions, while the sulfonamide moiety can form electrostatic interactions with positively charged residues in target proteins. These interactions can modulate enzyme activity and influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on substituted benzenesulfonamides have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Sulfamethoxazole3.13E. coli
Sulfaclozine6.25Coccidia

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for antibiotic development. The inhibition of enzymes like DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) is particularly significant due to its role in lysine biosynthesis pathways that are absent in humans .

Study on Antitubercular Activity

In a comparative study of substituted benzenesulfonamides, compounds similar to this compound displayed varying degrees of antitubercular activity. The study highlighted the importance of specific functional groups in enhancing efficacy against M. tuberculosis .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins. These studies suggest potential interactions with active sites of bacterial enzymes, providing insights into its mechanism of action .

Properties

IUPAC Name

4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHYUUUIEUKSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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